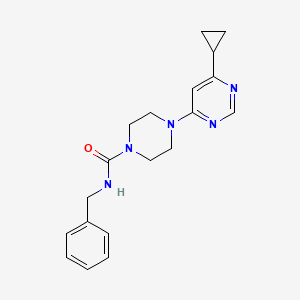

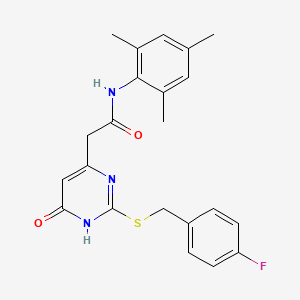

N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical entity that has been studied for its potential use in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that have been synthesized and evaluated for their biological activities, particularly as anti-tubercular and antimicrobial agents. These studies are indicative of a broader interest in piperazine derivatives as therapeutic agents.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including cyclization, halogenation, and cross-coupling reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate, followed by halogenation and a palladium-catalyzed cross-coupling with (2-fluoropyridin-3-yl)boronic acid . These methods could potentially be adapted for the synthesis of N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide by altering the substituents used in the reactions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using techniques such as LC-MS, NMR (both ^1H and ^13C), IR spectroscopy, mass spectrometry, and elemental analysis . These analytical methods provide detailed information about the molecular framework, functional groups, and the overall geometry of the synthesized compounds. The structural confirmation is crucial for ensuring the integrity of the synthesized compound before biological evaluation.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine core. The synthesis process described in the papers involves reactions such as cyclization, halogenation, and cross-coupling, which are common in the construction of complex organic molecules . The reactivity of the piperazine moiety can be further modified by the introduction of different substituents, which can influence the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The papers provided do not detail these properties for the specific compound , but such analyses are typically part of the characterization process for new chemical entities .

Propriétés

IUPAC Name |

N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(20-13-15-4-2-1-3-5-15)24-10-8-23(9-11-24)18-12-17(16-6-7-16)21-14-22-18/h1-5,12,14,16H,6-11,13H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAQBZZXOTVZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)